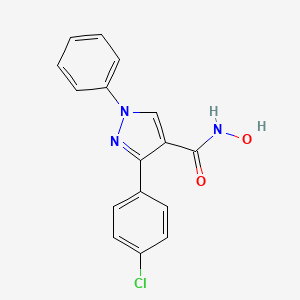
2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines and growth factors. CP-690,550 has shown promising results in preclinical studies as a potential therapeutic agent for various autoimmune diseases and transplant rejection.
Mécanisme D'action
2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide selectively inhibits JAK3, which plays a crucial role in the signaling pathways of various cytokines and growth factors, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide blocks the downstream signaling pathways of these cytokines, leading to the suppression of the immune response.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17, in preclinical studies. It also reduces the proliferation of T cells and B cells, which are involved in the immune response. 2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide has been shown to have a favorable safety profile in clinical studies, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide has several advantages for lab experiments, including its high selectivity for JAK3, its ability to target multiple cytokines, and its favorable safety profile. However, its complex synthesis process and high cost may limit its use in some experiments.
Orientations Futures
There are several future directions for the research and development of 2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide. One potential direction is to investigate its efficacy in other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to explore its potential use in combination with other immunosuppressive agents for transplant rejection. Additionally, further research is needed to understand the long-term safety and efficacy of 2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide in clinical settings.
Méthodes De Synthèse
The synthesis of 2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide involves several steps, including the preparation of 2-chlorophenol, 2-chloro-5-nitroanisole, and 5-morpholin-4-ylsulfonyl-2-piperidin-1-ylbenzene-1,3-dicarbonyl chloride. These intermediates are then reacted to form 2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide. The synthesis process is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also shown promising results in preventing transplant rejection by inhibiting the immune response. 2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide has been tested in both preclinical and clinical studies, demonstrating its efficacy and safety profile.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O5S/c24-19-6-2-3-7-22(19)32-17-23(28)25-20-16-18(33(29,30)27-12-14-31-15-13-27)8-9-21(20)26-10-4-1-5-11-26/h2-3,6-9,16H,1,4-5,10-15,17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVROBAGSFSASNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC(=O)COC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[5-(3-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B7534490.png)
![Ethyl 4-(2-chlorophenyl)-2-[(2-methylcyclopropanecarbonyl)amino]thiophene-3-carboxylate](/img/structure/B7534494.png)
![N-[3-[3-(2-oxoimidazolidin-1-yl)piperidine-1-carbonyl]phenyl]thiophene-2-carboxamide](/img/structure/B7534507.png)
![N-[3-(1H-indol-3-yl)-1-oxo-1-(4-oxopiperidin-1-yl)propan-2-yl]acetamide](/img/structure/B7534517.png)

![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1-pyridin-3-ylsulfonylpiperidine-4-carboxamide](/img/structure/B7534519.png)
![N-(2-chloro-5-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7534524.png)
![4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol](/img/structure/B7534526.png)
![2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)propan-1-one](/img/structure/B7534535.png)
![2-(2,3-dihydroindol-1-yl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7534536.png)
![7-methoxy-N-methyl-4-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]quinolin-2-amine](/img/structure/B7534542.png)
![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 7a-(4-fluorophenyl)-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B7534543.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-2-methoxy-4-methylsulfanylbenzamide](/img/structure/B7534552.png)